molecular formula C21H18N5+ B1221150 8-Azidoethidium CAS No. 69498-50-6

8-Azidoethidium

Numéro de catalogue: B1221150
Numéro CAS: 69498-50-6
Poids moléculaire: 340.4 g/mol
Clé InChI: IMFJTOBLMOJLDM-UHFFFAOYSA-O
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Description

8-Azidoethidium is a photoreactive analog of ethidium bromide, specifically designed as a photoaffinity labeling probe to investigate the binding sites and interactions of small molecules with DNA and RNA . This compound functions as a vital molecular tool for determining the actual target sites for ethidium bromide in vivo and in vitro, overcoming the limitation of reversible binding associated with the parent compound . Upon photoactivation, the azide group enables the formation of covalent cross-links with nucleic acids, allowing researchers to capture and isolate specific ligand-DNA complexes for detailed analysis . Studies confirm that its interaction with nucleic acids, as demonstrated by fluorescence and kinetic analyses, closely mimics that of ethidium bromide, making it an ideal and faithful probe for the parent compound . Research applications include the identification of highly preferred non-covalent DNA binding sites for small molecules, with studies showing it has a preference for pyrimidine-3',5'-purine steps and GG steps flanked by a thymine . It has also been used in studies investigating interactions with tRNA . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

8-azido-5-ethyl-6-phenylphenanthridin-5-ium-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14/h3-13,22H,2H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFJTOBLMOJLDM-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N5+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55216-41-6 (chloride), 58880-05-0 (bromide)
Record name 8-Azidoethidium
Source ChemIDplus
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DSSTOX Substance ID

DTXSID30219724
Record name 8-Azidoethidium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69498-50-6
Record name 8-Azidoethidium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069498506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azidoethidium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-AZIDOETHIDIUM ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTR6FML56K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Derivative Development for 8 Azidoethidium

Established Synthetic Pathways for 8-Azidoethidium and Related Analogs

The synthesis of this compound and its analogs typically starts from the phenanthridine (B189435) core of ethidium (B1194527). The introduction of an azide (B81097) group, which is photoreactive, allows for the formation of a covalent bond with interacting molecules upon UV irradiation.

A common synthetic route involves the diazotization of an amino group on the ethidium molecule, followed by a substitution reaction with an azide salt. For instance, the synthesis of 8-azido-6-benzylaminopurine involves the bromination of 6-benzylaminopurine, followed by a reaction with sodium azide (NaN₃) in dimethyl sulfoxide (B87167) to yield the final product. nih.gov

Similarly, the synthesis of other azido-containing compounds, such as azido-propargyloxy 1,3,5-triazine (B166579) derivatives, has been achieved through the nitrosation of hydrazyno-1,3,5-triazines. mdpi.com While not directly the synthesis for this compound, these established pathways for introducing azide groups into heterocyclic molecules represent the foundational chemistry applied in creating such photoaffinity probes.

Synthesis of Oligodeoxyribonucleotide Derivatives Conjugated with Azidoethidium

The conjugation of this compound to oligodeoxyribonucleotides (ODNs) creates powerful tools for sequence-specific photoaffinity labeling of DNA and RNA binding proteins. These conjugates allow for the precise targeting of the photoreactive group to specific nucleic acid sequences.

The synthesis of such conjugates is often achieved using phosphoramidite (B1245037) chemistry on an automated DNA synthesizer. nih.govnih.gov A protected phosphoramidite derivative of the molecule to be conjugated (in this case, an azidoethidium precursor) is prepared and then used as a building block during the solid-phase synthesis of the oligonucleotide. nih.gov This method allows for the site-specific incorporation of the azidoethidium moiety at the 5'-terminus, 3'-terminus, or an internal position of the ODN. nih.gov

Alternative strategies involve the synthesis of ODNs with specific reactive groups, which are then coupled to the azidoethidium molecule in a post-synthetic modification step. nih.gov

Development of Azido-Substituted Nucleic Acid Probes (e.g., 8-azidoinosine-containing RNA)

The development of azido-substituted nucleic acid probes extends beyond just ethidium derivatives. For instance, RNA probes containing 8-azidoinosine have been synthesized to study RNA-protein interactions. researchgate.net The synthesis of these probes can be accomplished enzymatically. For example, poly(I,8-azidoI) can be synthesized and then used to create double-stranded RNA photoaffinity probes. researchgate.net

Another approach involves the chemical synthesis of 8-azidoadenosine-containing 2',5'-oligoadenylates. nih.gov This was achieved through a uranyl-ion catalyzed polymerization of the corresponding 8-substituted adenosine (B11128) phosphorimidazolide. nih.gov These azido-substituted RNA probes are valuable for identifying and characterizing proteins that bind to specific RNA structures or sequences.

More recent methods have focused on the synthesis of ribonucleotides modified with reactive groups, such as squaramates, which can then be incorporated into RNA probes by in vitro transcription for cross-linking with proteins. nih.gov

Exploration of Other Azidoethidium Analogs (e.g., 3-azido-ethidium, 3,8-diazido-ethidium) for Comparative Studies

To better understand the structure-activity relationship and to optimize the properties of photoaffinity probes, various analogs of this compound have been synthesized and studied. These include 3-azido-ethidium and 3,8-diazido-ethidium. nih.gov

Comparative studies have shown that this compound behaves very similarly to ethidium bromide in its reversible binding to nucleic acids, making it an ideal probe to study the cytotoxic effects of ethidium. nih.govnih.gov In contrast, the binding of 3,8-diazido-ethidium to DNA is qualitatively different. nih.gov

Spectroscopic analysis revealed that while all azido (B1232118) derivatives intercalate into pyrimidine(3'-5')purine sequences, 3,8-diazido-ethidium does so with a weaker affinity. nih.gov Furthermore, 3-azido-ethidium intercalates with its phenyl group in the major groove, an inverted geometry compared to other analogs. nih.gov These comparative studies are crucial for selecting the appropriate probe for a specific biological question.

Table 1: Comparison of Ethidium Azide Analogs

CompoundPosition of Azide Group(s)Binding Affinity to CpG (M⁻²)Intercalation GeometryReference
EthidiumN/A~6 x 10⁷Phenyl group in minor groove nih.gov
This compound8Similar to EthidiumPhenyl group in minor groove nih.gov
3-Azido-ethidium3Not specifiedPhenyl group in major groove nih.gov
3,8-Diazido-ethidium3 and 8~2 x 10⁶Phenyl group in minor groove nih.gov

Mechanisms of Molecular Interaction and Reactivity of 8 Azidoethidium

Photochemical Activation and Nitrene Formation Mechanism

8-Azidoethidium is a photoaffinity labeling agent that becomes reactive upon exposure to light. The core of its functionality lies in the azido (B1232118) group (-N₃) attached to the ethidium (B1194527) molecule. When irradiated with light, typically in the UV or visible range, the azido group undergoes photochemical activation. researchgate.net This process involves the absorption of a photon, which excites the molecule to a higher energy state.

The excited azide (B81097) then rapidly decomposes, releasing a molecule of nitrogen gas (N₂). This decomposition results in the formation of a highly reactive, electron-deficient species known as a nitrene. nih.govd-nb.info A nitrene is a neutral intermediate containing a nitrogen atom with only six valence electrons. This makes it extremely electrophilic and prone to react with a wide variety of chemical bonds. The nitrene generated from this compound is the key intermediate responsible for its ability to form covalent bonds with nearby molecules. nih.gov In some cases, particularly with phenyl azides having strong electron-donating groups, the photochemically generated nitrene can be basic and readily protonated to form a nitrenium ion, which then acts as the reactive species for cross-linking. nih.gov

Covalent Adduct Formation with Biomolecules upon Photoactivation

Once the highly reactive nitrene is formed from this compound, it can covalently bind to various biomolecules in its immediate vicinity. This process, known as photoaffinity labeling, is what makes this compound a powerful tool for studying molecular interactions. The non-covalent binding of the ethidium moiety to a specific site on a biomolecule, followed by photoactivation, leads to the formation of a stable, covalent adduct at that site. nih.gov

The DNA photoaffinity ligand this compound forms DNA adducts that, upon treatment with piperidine, lead to chain cleavage, allowing for the detection of covalent binding sites through chemical DNA sequencing techniques. nih.govnih.gov It has been observed that upon photoactivation, this compound can form covalent adducts with all four DNA bases (Guanine, Cytosine, Thymine (B56734), and Adenine). oup.com The efficiency of this covalent modification can be influenced by the local environment and the specific nucleotide sequence. nih.gov

The conversion of a reversible interaction into an irreversible covalent bond provides a stable snapshot of the binding event, which is invaluable for identifying and characterizing binding sites on nucleic acids and proteins. nih.gov For instance, the covalent attachment of the photoreactive ethidium analog to DNA has been shown to significantly enhance topoisomerase II-mediated DNA cleavage. nih.gov

Reversible Binding and Intercalation with Nucleic Acids

Prior to photoactivation, this compound, much like its parent compound ethidium bromide, engages in reversible, non-covalent interactions with nucleic acids. nih.govresearchgate.net The primary mode of this reversible binding is intercalation, where the planar phenanthridinium ring of the molecule inserts itself between adjacent base pairs of the DNA double helix. researchgate.netcarlroth.com This interaction is driven by favorable stacking interactions between the aromatic ring of the intercalator and the DNA bases. researchgate.net

Studies have shown that this compound behaves very similarly to ethidium bromide in its reversible DNA intercalation process, making it a suitable photoactive probe to study the DNA-related effects of ethidium. nih.gov This reversible binding is a prerequisite for its function as a photoaffinity label, as it positions the azido group in close proximity to the nucleic acid bases before the covalent reaction is triggered by light. nih.gov

The intercalation of this compound into the DNA double helix involves a significant conformational change in the DNA structure. To accommodate the intercalator, the DNA helix must locally unwind and the separation between the adjacent base pairs increases to nearly double the normal distance. researchgate.net This creates a binding pocket for the planar ring system of the molecule.

Spectroscopic studies have provided insights into the geometry of this interaction. For this compound, the intercalation geometry is similar to that of ethidium bromide, where the phenyl group of the molecule lies in the minor groove of the DNA helix. nih.gov The dynamics of this process involve the initial electrostatic attraction between the positively charged this compound and the negatively charged phosphate (B84403) backbone of DNA, followed by the insertion of the aromatic ring into the base stack. researchgate.net

PropertyDescription
Binding Mode Intercalation between adjacent base pairs. researchgate.netcarlroth.com
Structural Change in DNA Local unwinding and increase in base pair separation. researchgate.net
Orientation Phenyl group resides in the minor groove. nih.gov
Driving Forces Stacking interactions and electrostatic attraction. researchgate.netresearchgate.net

This compound also interacts with RNA molecules, including transfer RNA (tRNA). acs.org Similar to its interaction with DNA, the primary mode of binding to double-stranded regions of RNA is intercalation. nih.gov However, RNA molecules often possess complex tertiary structures with single-stranded loops and other non-canonical base pairings. mdpi.com In these regions, this compound can bind through other non-covalent interactions, such as groove binding or electrostatic interactions with the phosphate backbone. researchgate.net

The interaction with tRNA is of particular interest due to the crucial role of tRNA in protein synthesis. mdpi.com The cloverleaf secondary structure of tRNA contains both double-helical stems and single-stranded loops, providing multiple potential binding sites for this compound. mdpi.com The binding can occur in the acceptor stem, the anticodon loop, or other regions of the tRNA molecule, and photoactivation can lead to covalent labeling of these sites, providing information about the accessibility and structure of the tRNA. mdpi.comthno.orgosti.gov

Sequence-Specific and Site-Specific Binding Preferences in DNA

While intercalation is a general mechanism of binding, this compound exhibits preferences for certain DNA sequences and sites. nih.govnih.govebi.ac.uk These preferences are influenced by the local DNA structure and the energetics of the interaction. The ability to identify these preferred binding sites is a key application of this compound as a photoaffinity label. nih.govnih.gov

Research has shown that the covalent binding preferences of this compound generally align with the non-covalent binding preferences of its parent compound, ethidium. nih.govnih.gov This indicates that the initial reversible binding step plays a significant role in determining the ultimate sites of covalent modification. nih.govnih.gov

The reactivity of this compound at a particular site on the DNA is significantly influenced by the identity of the neighboring base pairs, a concept known as the nearest-neighbor and next-nearest-neighbor effect. nih.govnih.govplos.org This means that the sequence context of a potential binding site is a critical determinant of binding affinity and subsequent covalent modification. nih.govnih.gov

Studies using chemical DNA sequencing techniques have revealed that pyrimidine-3',5'-purine steps are particularly preferred by this compound. nih.govnih.gov For example, a GC step is more reactive when it is in a 5'-(pyrimidine)GC(purine)-3' context, with the sequence TGCA being highly reactive. nih.govnih.gov Conversely, the reactivity of a GC site is suppressed if it is flanked by a guanine (B1146940) on the 5' side or a cytosine on the 3' side. nih.govnih.gov Additionally, GG steps that are flanked by a thymine are also preferred binding sites. nih.govnih.gov

These findings highlight the nuanced nature of DNA-ligand interactions, where the local sequence environment plays a crucial role in dictating the binding landscape.

Sequence ContextReactivity with this compound
Pyrimidine-3',5'-purine stepsPreferred
GG steps flanked by a TPreferred
GC sites in 5'-(pyrimidine)GC(purine)-3' context (e.g., TGCA)Highly Reactive
GC sites with a 5'-flanking GSuppressed Reactivity
GC sites with a 3'-flanking CSuppressed Reactivity

Identification of High-Affinity Binding Sites on Plasmid DNA

The photoaffinity labeling agent this compound has been instrumental in identifying specific high-affinity binding sites for ethidium on plasmid DNA. nih.govnih.gov Through the use of this technique on pBR322 plasmid DNA, researchers have demonstrated that ethidium binding is not random but rather exhibits a significant degree of sequence specificity. nih.govnih.gov

In these studies, pBR322 plasmid was equilibrated with this compound, even at very low drug-to-DNA molecule ratios, and then photoactivated to induce covalent cross-linking. nih.gov Subsequent analysis using restriction enzymes revealed a highly specific, non-random blockage of certain restriction sites. nih.gov For instance, at low concentrations of this compound, there was a pronounced blockage of HhaI sites, which have the recognition sequence d(GCGC). nih.gov This specific blockage resulted in the generation of new, larger DNA fragments, indicating that the drug preferentially bound to and inhibited cleavage at these sites. nih.gov

Further investigations involving various restriction enzymes showed that this covalent binding and subsequent blockage of enzyme digestion were not confined to specific regions of the pBR322 plasmid. nih.gov Double-digestion experiments suggested that an this compound molecule could bind within 2 to 3 base pairs of a restriction enzyme's recognition sequence and still effectively block its digestive activity. nih.gov

Interestingly, the detection of these high-affinity sites was most prominent at low drug concentrations. nih.gov At higher ligand concentrations, which are closer to those used in equilibrium binding studies, the specific binding pattern became masked, suggesting a saturation of these high-affinity sites and an increase in lower-affinity, less specific binding. nih.gov These findings strongly indicate that while local base sequence preference is a key determinant, other long-range structural parameters of the DNA molecule also play a crucial role in dictating the selective binding of ethidium derivatives. nih.gov

Dependence of Binding Specificity on G-C Content and DNA Structural Features

The binding specificity of this compound to DNA is influenced by both the local guanine-cytosine (G-C) content and broader structural features of the DNA molecule. nih.gov Studies have shown that in approximately half of the DNA fragments analyzed, this compound appeared to preferentially bind at G-C base pairs. nih.gov However, this preference was not absolute and did not show a specific affinity for sequences like 5'-C-G-3', which had been previously suggested by modeling studies with its parent compound, ethidium bromide. nih.gov

The average reactivity of DNA bases with this compound follows the order G > C > T > A. oup.com This indicates a general preference for guanine bases. oup.com However, the context of these bases, including the influence of nearest and next-nearest neighbors, plays a significant role in the binding affinity. oup.comnih.gov For instance, pyrimidine-3',5'-purine steps and GG steps flanked by a thymine (T) were identified as particularly preferred binding sites for this compound. oup.comnih.govoup.com This aligns with the known non-covalent binding preferences of ethidium. oup.comnih.gov

Interactions with Proteins and Enzyme Systems

This compound serves as a valuable photoaffinity label for investigating the interactions between DNA-binding proteins and their target DNA sequences. ontosight.ai Upon activation by UV light, the azide group of this compound forms a highly reactive nitrene that can covalently bind to nearby molecules, including proteins and nucleic acids. ontosight.ai This property allows for the "freezing" of transient interactions, enabling the identification and characterization of protein-DNA complexes. ontosight.ai

A primary application in this area is the use of this compound in photoaffinity labeling experiments to study enzyme systems that interact with DNA. The covalent attachment of this compound at or near the recognition sequence of a restriction enzyme can block the enzyme's activity. nih.gov This has been observed with a variety of restriction enzymes, demonstrating the utility of this compound in mapping enzyme binding sites on DNA. nih.gov

Furthermore, this compound has been employed to study the interactions within nucleoprotein complexes, such as nucleosomes. researchgate.net By covalently modifying the DNA within a core particle, researchers can probe how the binding of intercalating agents affects the structure and stability of these fundamental units of chromatin. researchgate.net Studies have shown that the covalent binding of this compound to the core particle can occur, and this interaction can be used in conjunction with fluorescence techniques to analyze the extent of intercalation and its effects on nucleosome structure. researchgate.net

The ability of this compound to covalently label proteins has also been utilized in the study of various flavoproteins. d-nb.info Although not a direct interaction with a DNA-binding protein in this context, it demonstrates the broader utility of azido-compounds in photoaffinity labeling of enzyme active sites. d-nb.info

Advanced Methodologies Employing 8 Azidoethidium

Photoaffinity Labeling Techniques in Macromolecular Interaction Studies

8-Azidoethidium is a photoaffinity label used to investigate the interactions between small molecules and macromolecules like DNA. oup.comnih.govnih.govresearchgate.netoup.comcolab.ws The azide (B81097) group on this compound can be activated by light, forming a highly reactive nitrene that covalently bonds to nearby molecules. ontosight.ai This property allows for the permanent marking of binding sites, providing a snapshot of the interaction. ontosight.ai

Experimental Protocols for Photocoupling Reactions

The photocoupling of this compound to DNA is a fundamental technique for studying their interaction. A typical experimental protocol involves several key steps. The DNA, often in the form of specific oligonucleotide duplexes or larger restriction fragments, is prepared and dissolved in a suitable buffer. oup.com

A common buffer used is 25 mM MOPS at pH 7.5, containing 50 mM NaCl and 1.0 mM Na2EDTA. oup.com For reactions with oligonucleotide duplexes, the buffer is often supplemented to a total NaCl concentration of 200 mM. oup.com The concentration of the oligonucleotide duplexes is typically in the range of 1-10 µM. oup.com

The this compound is then added to the DNA solution. The mixture is subsequently irradiated with UV light to activate the azide group, leading to the formation of a reactive nitrene. This nitrene then forms a covalent bond with the DNA, a process referred to as photocoupling. ontosight.ai Under typical conditions, approximately 30% of the this compound molecules form photoadducts with the DNA. oup.com Following the photoreaction, uncomplexed drug can be removed by methods such as ethanol (B145695) precipitation. nih.gov

Detection of Covalent Binding via Chemical DNA Sequencing Techniques

Following photoaffinity labeling, chemical DNA sequencing techniques are employed to pinpoint the exact locations of covalent attachment of this compound on the DNA strand. oup.comnih.govoup.comcolab.ws This method relies on the principle that the DNA adducts formed by the photoactivated this compound can be specifically cleaved by subsequent chemical treatment. oup.comnih.govoup.com

A standard procedure involves treating the modified DNA with piperidine, which induces chain cleavage at the site of the adduct. oup.comnih.govoup.com The resulting DNA fragments are then analyzed using sequencing gels. The intensity of a band on the gel corresponds to the extent of modification at a specific base within a particular sequence context. oup.com This allows for the determination of the relative preference of this compound for different DNA sequences. oup.comnih.govoup.com

Studies have shown that the covalent binding preferences of this compound generally align with the known non-covalent binding preferences of its parent compound, ethidium (B1194527). oup.comnih.gov The most favored binding sites are pyrimidine-3',5'-purine steps. oup.comnih.gov Additionally, GG steps flanked by a thymine (B56734) residue also show high reactivity. oup.comnih.gov The average reactivity of DNA bases with this compound follows the order G > C > T > A. oup.com

Table 1: Relative Reactivity of DNA Bases with this compound

Base Average Reactivity
Guanine (B1146940) (G) Highest
Cytosine (C) High
Thymine (T) Moderate
Adenine (A) Lowest

This table summarizes the general trend in the reactivity of the four DNA bases with photoactivated this compound, as determined by chemical sequencing analysis. oup.com

Analysis of Restriction Enzyme Blockage and Fragment Generation

The covalent attachment of this compound to DNA can physically obstruct the binding of other proteins, such as restriction enzymes, to their recognition sites. nih.govnih.gov This phenomenon, known as restriction enzyme blockage, provides another method for identifying the binding sites of the drug. nih.govnih.gov

When DNA that has been covalently modified with this compound is treated with a restriction enzyme, the enzyme is unable to cut at or near the site of the adduct. nih.gov This results in the generation of new, larger DNA fragments that are not present in the digestion pattern of unmodified DNA. nih.gov

For example, in studies with pBR322 plasmid DNA, photoaffinity labeling with this compound led to a highly specific blockage of HhaI restriction sites, which have the sequence d(GCGC). nih.gov This was observed even at very low drug-to-nucleotide ratios, from 1:100 down to 1:8000, indicating the presence of high-affinity binding sites. nih.gov The analysis of the resulting fragments on a gel reveals the locations of these high-affinity sites. nih.gov This method has been used with various restriction enzymes and is not limited to specific regions of the DNA molecule. nih.gov

Spectroscopic and Biophysical Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Geometry and Thermodynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and thermodynamic properties of the this compound-DNA complex in solution. nih.gov By analyzing the chemical shifts and nuclear Overhauser effects (NOEs) of the protons on both the drug and the DNA, detailed information about the binding geometry can be obtained. nih.govmdpi.com

¹H-NMR studies have been instrumental in comparing the binding of this compound and its parent compound, ethidium, to self-complementary ribodinucleosides. nih.gov These studies have confirmed that this compound, like ethidium, binds to pyrimidine(3'-5')purine sequences through intercalation. nih.gov The analysis of NMR binding isotherms allows for the determination of thermodynamic parameters, such as affinity constants. nih.gov Research has shown that this compound is the only photoactivatable derivative of ethidium that behaves almost identically to the parent compound in terms of its reversible DNA intercalation process. nih.gov This makes it a reliable probe for studying the DNA-related effects of ethidium. nih.gov

Fluorescence Photobleaching Recovery (FPR) for Rotational Dynamics of DNA-Dye Complexes

Fluorescence Photobleaching Recovery (FPR) is a technique used to measure the rotational dynamics of macromolecules over microsecond to millisecond timescales. nih.gov In this method, a short, intense pulse of polarized laser light is used to photobleach, or deactivate, fluorescent molecules (like this compound) that are oriented in a specific direction within a sample. nih.gov This creates an anisotropic distribution of the remaining fluorescent molecules. nih.gov

The subsequent recovery of fluorescence is monitored using a weak probe beam. nih.gov The rate at which the fluorescence signal returns to its initial state is related to the rotational motion of the DNA-dye complex as the unbleached molecules reorient themselves. nih.gov To isolate the rotational component of the recovery from other non-rotational phenomena, experiments are often conducted in parallel and perpendicular modes, and a quotient function, R(t), is constructed from the data. nih.gov The temporal dependence of R(t) is governed solely by processes sensitive to the polarization of the incident light, such as molecular rotation. nih.gov

Studies using polarized FPR with this compound-labeled DNA have provided insights into the flexibility and dynamics of DNA itself. For instance, experiments with phage lambda DNA have shown that the DNA-dye complex undergoes substantial reorientation during the photobleaching period and rotationally relaxes over approximately 100 microseconds. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Ethidium
7-azidoactinomycin D
Actinomycin (B1170597) D
Piperidine
Sodium Chloride (NaCl)
Sodium dodecyl sulfate (B86663) (SDS)
Tris
EDTA
Ethidium bromide
3-azido-ethidium
3,8-diazido-ethidium
Cytidylyl(3'-5')guanosine (CpG)
pBR322
HhaI
Guanine
Cytosine
Thymine
Adenine
MOPS

Visible Spectroscopy for Binding Isotherm Analysis

Visible spectroscopy serves as a powerful tool for analyzing the binding interactions between this compound and nucleic acids. This method relies on monitoring the changes in the visible absorption spectrum of the dye upon its intercalation into the DNA or RNA structure. By systematically titrating a solution of nucleic acids with this compound and measuring the corresponding absorbance changes, a binding isotherm can be constructed. This isotherm plots the concentration of the bound dye as a function of the free dye concentration, allowing for the determination of key thermodynamic parameters that describe the binding event.

A comparative study analyzing the binding of ethidium and its azido (B1232118) derivatives, including this compound, to self-complementary ribodinucleosides demonstrated the utility of this approach. nih.gov Through the theoretical analysis of visible spectroscopic binding isotherms, researchers can model the interaction as a multicomponent equilibrium that includes the self-association of the dye and the formation of complexes with the nucleoside. nih.gov

Research has shown that this compound is a particularly useful photoactivatable probe because its non-covalent binding behavior closely mimics that of its parent compound, ethidium bromide. nih.gov Studies using visible spectroscopy have confirmed that this compound interacts with pyrimidine(3'-5')purine sequences via intercalation, similar to ethidium. nih.gov In contrast, interactions with purine(3'-5')pyrimidine sequences are non-intercalative. nih.gov The ability to derive affinity constants from these spectroscopic measurements underscores the technique's value in quantitatively characterizing the reversible DNA binding process, confirming that this compound is an effective probe for studying the DNA interactions of ethidium. nih.gov

Table 1: Comparative Binding Affinities of Ethidium Derivatives to Dinucleotides This table presents data on the binding affinities of ethidium and its azido analogs, illustrating how modifications to the parent compound affect its interaction with nucleic acids.

CompoundTarget DinucleotideBinding Affinity Constant (K)Binding Mode
Ethidium Pyrimidine(3'-5')Purine (e.g., CpG)High (e.g., ~6 x 10⁷ M⁻²)Intercalation
This compound Pyrimidine(3'-5')Purine (e.g., CpG)High (Similar to Ethidium)Intercalation
3-Azidoethidium (B1204954) Pyrimidine(3'-5')Purine (e.g., CpG)HighIntercalation (inverted geometry)
3,8-Diazidoethidium Pyrimidine(3'-5')Purine (e.g., CpG)Weaker (e.g., ~2 x 10⁶ M⁻²)Intercalation
All Derivatives Purine(3'-5')PyrimidineLowNon-intercalative
Data synthesized from research findings. nih.gov

Polymerase Chain Reaction (PCR)-Based Methodologies for DNA Analysis

This compound, often referred to as ethidium monoazide (EMA) in this context, has been instrumental in the development of viability PCR (v-PCR), a technique that allows for the selective amplification of DNA from living cells. wikipedia.org This methodology addresses a major limitation of conventional PCR, which cannot distinguish between DNA from viable and non-viable cells. researchgate.netnih.gov

Inhibition of PCR Amplification from Photoactivated DNA

The fundamental principle of EMA-based PCR methodologies is the light-induced covalent modification of DNA. researchgate.net this compound possesses a photoreactive azide group. ontosight.ai In its base state, it can intercalate into DNA non-covalently. nih.govontosight.ai Upon exposure to strong visible light, the azide group is converted into a highly reactive nitrene radical. theseus.fi This nitrene then forms a stable, covalent bond with the DNA molecule to which it is intercalated. researchgate.netbiotium.com

This covalent modification of the DNA template profoundly inhibits the polymerase chain reaction. researchgate.netnih.gov The bulky dye adduct sterically hinders the DNA polymerase, preventing it from binding to or processively replicating the DNA strand. promega.es This blockage of polymerase activity effectively renders the covalently modified DNA unamplifiable. asm.orgasm.org Research has demonstrated that cross-linking pure DNA with EMA can lead to a significant reduction in PCR signal, by as much as 4.5 log units, compared to untreated DNA. researchgate.netnih.gov This potent inhibition is the key to differentiating between cell populations in subsequent analyses. researchgate.net

Quantitative Differentiation of Viable and Non-Viable Cells using this compound Monoazide (EMA)-PCR

A critical application of this technology is the selective quantification of viable cells within a mixed population. This method, known as EMA-PCR or viability PCR (v-PCR), leverages the differential permeability of cell membranes. wikipedia.orgasm.org EMA is a cell membrane-impermeable dye, meaning it cannot cross the intact membranes of healthy, viable cells. biotium.comnih.gov However, it can readily penetrate cells with compromised membranes, which is a hallmark of cell death. researchgate.netnih.gov

The EMA-PCR workflow involves incubating a sample containing both live and dead cells with EMA. The dye enters only the dead cells and intercalates with their DNA. asm.org Subsequent photoactivation with visible light causes the EMA to covalently bind exclusively to the DNA of the dead cells. asm.orgnih.gov The DNA from the viable cells remains unmodified as the dye was excluded from their cytoplasm. asm.org When the entire DNA population is extracted and subjected to quantitative PCR (qPCR), only the DNA from the viable cells is amplified. asm.orgnih.gov The DNA from the dead cells, being covalently modified, is not amplified. asm.org

This approach allows for the accurate quantification of viable bacteria in various contexts, including food safety, environmental water testing, and disinfection studies. asm.orgnih.govplos.org Studies have shown that EMA-qPCR can reliably quantify viable cells over a dynamic range of approximately 4 log10 and that the results correlate well with traditional plate counts for cells killed by methods that compromise the cell membrane. researchgate.netasm.orgnih.gov However, the effectiveness of EMA can be influenced by factors such as sample turbidity and the specific strain of bacteria. nih.govnih.gov

Table 2: Efficacy of EMA-qPCR in Differentiating Viable and Non-Viable Bacteria This table provides representative data illustrating the signal reduction in qPCR assays for non-viable, EMA-treated bacterial cells compared to controls.

OrganismConditionEMA TreatmentqPCR Result (Compared to Control)Reference
Escherichia coliHeat-killed7.5 µg/ml EMA4 to 6 log decrease in amplification nih.gov
Campylobacter jejuniHeat-killedEMA-treatedNo amplification detected from dead cells asm.orgnih.gov
Campylobacter spp.Heat-killedEMA-treatedSignificant shift to higher CT values nih.gov
Pure DNAN/AEMA-treated & photo-crosslinked~4.5 log unit signal reduction researchgate.netnih.gov
CT (Threshold Cycle) value is inversely proportional to the amount of amplifiable target DNA.

Application in Structural Biology Studies

The unique photochemical properties of this compound make it a valuable tool for probing the structure and interactions of biomolecular complexes. ontosight.ai

Elucidation of Photoaffinity Adduct Structures for Biomolecular Insights

This compound is widely used as a photoaffinity label to identify the specific binding sites of intercalating agents on DNA. oup.comnih.gov The process involves the non-covalent binding of the probe to DNA, followed by UV light-induced covalent cross-linking. ontosight.ai The resulting stable DNA-ligand adduct can then be analyzed to pinpoint the exact location of the interaction. oup.comnih.gov

By using chemical DNA sequencing techniques, researchers can identify the sites of covalent modification by this compound, as the adducts can lead to chain cleavage at the point of attachment. oup.comnih.govnih.gov This allows for the determination of DNA sequence preferences for binding. Studies have shown a strong correlation between the sites covalently modified by this compound and the known non-covalent binding preferences of its parent compound, ethidium. oup.comnih.gov For instance, this compound shows a preference for pyrimidine-3',5'-purine steps, which is consistent with the established binding behavior of ethidium. oup.comnih.govoup.com This correspondence validates photoaffinity labeling with this compound as a reliable method for identifying the preferred binding sites of small molecules on DNA, providing crucial insights into the structural basis of these interactions. oup.comnih.gov

Synergistic Potential with Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for Complex Characterization

While not a direct structure determination method itself, photoaffinity labeling with this compound has significant synergistic potential when combined with high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM). jeolusa.comnih.gov These two primary methods in structural biology provide detailed, often atomic-level, three-dimensional models of macromolecules but can face challenges with large, flexible, or heterogeneous complexes. jeolusa.comcriver.com

Research Applications of 8 Azidoethidium in Molecular and Cell Biology

Elucidating Nucleic Acid-Protein Interactions

8-Azidoethidium is instrumental in dissecting the complex interplay between nucleic acids (DNA and RNA) and proteins. By leveraging its photoaffinity labeling capabilities, researchers can "freeze" these transient interactions, allowing for the identification of binding partners and the precise mapping of binding sites. ontosight.aivulcanchem.com

Mapping Allosteric Binding Domains in Enzyme Systems (e.g., 2',5'-oligoadenylate synthetase)

The 2',5'-oligoadenylate synthetase (OAS) enzymes are crucial components of the innate immune response, activated by viral double-stranded RNA (dsRNA). nih.govnih.govplos.org Upon binding to dsRNA, OAS proteins undergo a conformational change, leading to the synthesis of 2',5'-oligoadenylates (2-5A). nih.govplos.org These 2-5A molecules then act as second messengers to activate RNase L, an endoribonuclease that degrades viral and cellular RNA, thereby inhibiting viral replication. nih.govnih.gov

While direct interaction with dsRNA is the primary activation mechanism, the potential for allosteric regulation of OAS activity by small molecules is an area of active investigation. Photoaffinity labeling with probes like this compound can be employed to identify potential allosteric binding sites on OAS enzymes. By incubating the enzyme with this compound and a relevant nucleic acid, and then activating the probe with UV light, researchers can covalently link the probe to the enzyme at or near its binding site. Subsequent proteomic analysis can then identify the labeled amino acid residues, revealing the location of these allosteric domains. This information is critical for understanding how the enzymatic activity of OAS is regulated and for the potential design of therapeutic modulators.

Identification of Specific Binding Sites on DNA and RNA

The ability to pinpoint the exact locations where proteins bind to DNA and RNA is fundamental to understanding gene regulation and other cellular processes. This compound serves as a valuable reagent in footprinting and cross-linking studies designed to map these binding sites. vulcanchem.comontosight.airesearchgate.net When a protein is bound to a nucleic acid, it can shield the binding site from chemical modification or enzymatic cleavage. In the context of photoaffinity labeling, the protein's presence can influence where this compound covalently attaches to the nucleic acid upon UV irradiation.

By comparing the labeling pattern of a free nucleic acid to one in a complex with a protein, researchers can deduce the protein's binding footprint. Furthermore, after cross-linking, the protein-nucleic acid complex can be isolated and analyzed to identify the specific nucleotides and amino acids at the interface. This approach has been instrumental in characterizing the binding sites of numerous DNA- and RNA-binding proteins, providing detailed insights into the molecular basis of these interactions. nih.govnih.govf1000research.com

Studying DNA-Small Molecule Interactions and Ligand-DNA Selectivity

The interaction of small molecules with DNA is central to the mechanism of action of many drugs and carcinogens. oup.com this compound has proven to be an effective tool for probing these interactions, particularly for determining the sequence selectivity of DNA ligands and investigating their non-covalent binding preferences. ontosight.aivulcanchem.comontosight.airesearchgate.netmdpi.com

Determining Sequence Selectivity of DNA Ligands

Photoaffinity labeling with this compound allows for the determination of the preferred DNA sequences for small molecule binding. ontosight.aivulcanchem.commdpi.com The principle behind this application is that the covalent modification of DNA by photoactivated this compound will be most efficient at the sites where it is non-covalently bound with the highest affinity. nih.govnih.gov By analyzing the distribution of these covalent adducts along a DNA molecule of known sequence, a detailed map of binding preferences can be generated.

Studies have shown that this compound itself exhibits a preference for pyrimidine-3',5'-purine steps and GG steps flanked by a thymine (B56734), which aligns with the known binding preferences of its parent compound, ethidium (B1194527). nih.govnih.govoup.com This correspondence validates the use of photoaffinity labeling to identify high-affinity non-covalent binding sites. nih.govnih.gov The technique involves treating DNA with this compound, followed by photo-irradiation and then cleavage of the DNA at the sites of adduct formation. The resulting fragments are then analyzed by sequencing gel electrophoresis to identify the precise locations of covalent modification. oup.com

ReagentAverage Base Reactivity DecreaseMost to Least Reactive Guanine (B1146940) Difference
AzidoActD G > C > T > A33-fold
This compound G > C > T > A5-fold
This table summarizes the differences in reactivity and sequence selectivity between 7-azidoactinomycin D (azidoActD) and this compound, highlighting the latter's broader sequence recognition. oup.com

Investigating Non-Covalent Binding Preferences

The initial, non-covalent interaction between a small molecule and DNA is often the critical determinant of its biological activity. nih.gov this compound is used to study these non-covalent binding preferences, which include intercalation and groove binding. ontosight.aivulcanchem.commdpi.com As an intercalator, the planar phenanthridinium ring of this compound inserts between adjacent base pairs of the DNA double helix. farmaciajournal.com

The efficiency of photocoupling of this compound to DNA can provide insights into the strength and nature of these non-covalent interactions at specific sites. oup.com By quantifying the amount of covalent adduct formation at different sequences, researchers can infer the relative non-covalent binding affinities. This information is crucial for understanding how subtle variations in DNA sequence and structure influence ligand binding and for the rational design of new DNA-binding molecules with improved specificity and affinity. nih.gov

Probing Conformational Dynamics of Nucleic Acids and Their Complexes

Nucleic acids are not static molecules; they adopt a variety of conformations and undergo dynamic changes that are often essential for their biological function. This compound can be used as a probe to investigate these conformational dynamics. nih.gov Changes in the accessibility of intercalation sites or the local environment of the bound probe can be monitored to report on conformational transitions in DNA and RNA.

For instance, the binding of a protein or another small molecule to a nucleic acid can induce conformational changes that alter the intercalation pattern of this compound. By comparing the photoaffinity labeling pattern before and after the binding event, these conformational shifts can be detected and characterized. This approach provides a powerful means to study the dynamic nature of nucleic acid complexes and to understand how these dynamics relate to function. elifesciences.orgnih.gov

Development of Molecular Probes for Specific Target Identification

This compound is a powerful molecular probe used for the specific identification and characterization of interactions between small molecules and biological macromolecules like DNA and proteins. nih.gov Its utility stems from the presence of an azide (B81097) group (-N₃) attached to the ethidium core structure. nih.gov This azide group is photoreactive; upon exposure to UV light, it forms a highly reactive nitrene intermediate that can form stable, covalent bonds with molecules in its immediate vicinity. nih.gov This process, known as photoaffinity labeling, transforms a reversible, non-covalent interaction into a permanent, irreversible one, allowing for the precise identification of binding sites. nih.govcapes.gov.br

As a derivative of ethidium bromide, this compound retains the ability to bind non-covalently to DNA through intercalation. nih.gov This initial binding directs the probe to DNA, and subsequent photoactivation permanently attaches it to the interacting nucleic acid bases or associated proteins. nih.govpnas.org This methodology has been instrumental in elucidating the sequence-specific binding preferences of ethidium. Studies using photoaffinity labeling with this compound followed by chemical DNA sequencing have revealed that it preferentially binds to pyrimidine-3',5'-purine steps and GG steps flanked by a thymine. pnas.orgptbioch.edu.pl The average reactivity of the DNA bases with the activated probe decreases in the order of G > C > T > A. pnas.org

This technique has also been applied to larger DNA structures like plasmids. In studies with pBR322 plasmid DNA, the covalent binding of this compound at or near restriction enzyme recognition sequences was shown to block the enzyme's cutting ability. nih.gov This phenomenon was observed across various restriction enzymes and was not confined to specific regions of the plasmid, providing a method to map drug interaction sites on native DNA. nih.gov The development of such probes is a cornerstone of chemical biology, enabling researchers to validate new molecular targets and investigate biological mechanisms with high precision. nih.gov

Table 1: Properties of this compound as a Molecular Probe

PropertyDescriptionReference
Core FunctionPhotoaffinity labeling agent for studying nucleic acid-protein and ligand-receptor interactions. nih.gov
Reactive GroupAryl azide (-N₃) at the 8-position. nih.gov
Activation MechanismForms a highly reactive nitrene intermediate upon UV light exposure, which creates a covalent cross-link with the target molecule. nih.gov
Primary TargetBinds to DNA via intercalation, similar to its parent compound, ethidium bromide. nih.govnih.gov
Demonstrated DNA Binding PreferenceFavors pyrimidine-3',5'-purine steps and GG steps flanked by a T. Guanine (G) is the most reactive base. pnas.orgptbioch.edu.pl
ApplicationUsed to identify and map specific binding sites on DNA and proteins, and to probe structural differences in receptors. pnas.orgnih.gov

Research into Mechanisms of Enzyme Activation and Inhibition (as a mechanistic probe)

This compound serves as a valuable mechanistic probe to investigate how enzymes are activated or inhibited. Its ability to be converted from a reversible binder to an irreversible, covalently attached ligand allows for a direct comparison of these two binding modes and their effects on enzyme function. An enzyme inhibitor is a molecule that binds to an enzyme and reduces its activity; this inhibition can be reversible or irreversible. By using this compound, researchers can gain key insights into the mechanisms by which DNA-binding agents influence the catalytic properties of enzymes.

A prominent example of its use as a mechanistic probe is in the study of DNA topoisomerase II. Ethidium bromide, which binds to DNA reversibly through intercalation, does not significantly stimulate DNA cleavage by topoisomerase II. This indicates that simple intercalation is insufficient to alter the enzyme's catalytic cycle. In contrast, when the photoreactive this compound is covalently attached to DNA via photoactivation, it leads to a marked enhancement of both single- and double-stranded DNA cleavage mediated by topoisomerase II. This transformation of a reversible DNA-ethidium complex into an irreversible adduct converts an ineffective intercalating agent into a potent topoisomerase II "poison," shifting the enzyme's cleavage/religation equilibrium toward the cleaved state. This finding provides critical support for models suggesting that stable, irreversible DNA lesions are more effective at trapping the enzyme-DNA cleavage complex than reversibly bound drugs.

Table 2: Mechanistic Comparison of Ethidium Analogs on Topoisomerase II Activity

CompoundBinding Mode to DNAEffect on Topoisomerase IIMechanistic InsightReference
Ethidium BromideReversible intercalationDoes not stimulate DNA cleavageIntercalative binding alone is not sufficient to alter enzyme activity.
This compound (Photoactivated)Irreversible covalent attachmentMarkedly enhances single- and double-stranded DNA cleavageCovalent modification of DNA transforms the drug into a potent enzyme poison, trapping the cleavage complex.

Research has identified a deoxyribonuclease (DNase) located in the yeast mitochondrial membrane that is notably stimulated by ethidium bromide and its derivatives. nih.gov this compound and its parent compound have been used as mechanistic probes to understand both the enzyme's activation and its biological consequences.

The mechanism of activation is unique; it does not rely on the enzyme recognizing a change in DNA structure caused by drug intercalation. nih.gov Instead, studies with a series of phenanthridinium derivatives, the chemical class to which ethidium belongs, suggest a model involving the formation of a ternary complex consisting of DNA, the drug, and a detergent (like Triton X-100) used in the in vitro assay. nih.gov According to this model, the drug's ability to activate the enzyme depends on its capacity to bind to both DNA and the detergent simultaneously. This complex surrounds the DNA with an environment that makes the substrate more accessible or "prone to interaction" with the enzyme. nih.gov

The biological relevance of this enzyme activation has been linked to the induction of "petite" mutations (cytoplasmic respiratory deficiencies) in Saccharomyces cerevisiae. A study established a direct, linear correlation between the in vitro activation of this mitochondrial DNase by various phenanthridinium derivatives and their efficiency at inducing petite mutations in vivo. This strong correlation suggests that the DNase is involved in the mutagenic process. Further studies using this compound (referred to as ethidium monoazide) confirmed its utility as a photoaffinity probe for investigating these mitochondrial events. Both ethidium and this compound were shown to cause the deletion of mitochondrial genetic markers, reinforcing the role of these compounds in altering mitochondrial DNA and the value of the azide probe in studying these mechanisms.

This compound has been employed as a mechanistic photoaffinity probe to explore the complex structure of the nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel crucial for neurotransmission. Ethidium bromide is a known noncompetitive antagonist of the nAChR, and its azido (B1232118) derivatives, including this compound, were synthesized to map its binding sites.

These probes were tested for their interaction with the nAChR from the electric organ of Torpedo californica. The studies revealed that this compound binds to the noncompetitive antagonist site with a 2- to 5-fold lower affinity than its parent compound, ethidium bromide. More significantly, the probe also interacts with the agonist (acetylcholine) binding sites.

Photoaffinity labeling experiments provided detailed mechanistic insights into the receptor's structure. Upon photoactivation, this compound specifically labeled the α (alpha) and γ (gamma) subunits of the receptor. The labeling pattern was highly selective, revealing structural differences between the two primary acetylcholine binding sites, which are located at the α-γ and α-δ (delta) subunit interfaces.

Labeling of the α subunits occurred at both of the acetylcholine binding sites.

In contrast, labeling of the γ subunit was consistent with reaction at only one of the sites—the one that exhibits a high affinity for the competitive antagonist d-tubocurarine.

Notably, there was no corresponding labeling of the δ subunit, which forms part of the second acetylcholine binding site.

This selective labeling demonstrates that this compound acts as a precise probe, highlighting structural nonequivalence between the two agonist binding sites and providing a tool to map their distinct molecular environments.

Table 3: Interaction of Ethidium Azide Derivatives with Nicotinic Acetylcholine Receptor (nAChR)

ProbeBinding Site TypeKey FindingLabeled SubunitsReference
This compoundNoncompetitive Antagonist SiteBinds with 2-5 fold lower affinity than ethidium bromide.Not specified for this site
Acetylcholine (Agonist) Binding SitesPhotoaffinity labeling reveals site-selective reaction, indicating structural differences between the two agonist sites.α (at both sites), γ (at high-affinity d-tubocurarine site only)

Comparative Research and Analogous Probes

Comparison with Ethidium (B1194527) Bromide Binding Characteristics

The structural similarity between 8-azidoethidium and ethidium bromide (EtBr) leads to comparable binding behaviors, with the primary functional difference arising from the photoreactive azide (B81097) moiety.

Analysis of Similarities in Sequence Preference

Research has demonstrated that this compound exhibits sequence preferences in its DNA binding that largely mirror those of ethidium bromide. Specifically, studies indicate a preference for pyrimidine-3',5'-purine steps and guanine-guanine (GG) steps flanked by a thymine (B56734) (T) nih.gov. This correspondence between the covalent binding preferences of the azido-analog and the non-covalent binding preferences of the parent compound validates the use of photoaffinity labeling to identify preferred sites of small molecule binding to DNA nih.govoup.com. However, some investigations have noted that while G-C base pairs are generally preferred, specific sequences such as 5'-C-G-3' were not uniquely favored by this compound, a finding that also contrasted with some earlier modeling studies for ethidium bromide nih.gov. This suggests that while general sequence preferences align, subtle differences or context-dependent variations might exist.

Comparative Studies with Other Azido-Analogs

The efficacy and specificity of photoaffinity labeling can be influenced by the position of the azide group and the nature of the parent molecule. Comparisons with other azido-analogs highlight these influences.

Differential Binding Geometries and Affinities of Derivatives

When comparing this compound with other azido-analogs, such as 7-azidoactinomycin D, studies show that both compounds retain the general binding characteristics of their parent molecules, intercalating into DNA nih.govoup.com. The covalent binding preferences observed for these azido-analogs generally align well with the established non-covalent binding preferences of the parent compounds, such as ethidium and actinomycin (B1170597) D nih.govoup.com. For instance, GC-rich regions and specific sequence contexts are identified as preferred binding sites for both 7-azidoactinomycin D and this compound, though the precise sequence preferences can differ based on the core structure of the molecule nih.govoup.com. Direct quantitative comparisons of binding geometries and affinities between this compound and other ethidium derivatives like 3-azidoethidium (B1204954) or 3,8-diazidoethidium are less extensively detailed in the available literature, but the general principle is that the azide modification allows for photo-crosslinking while largely preserving the intercalation affinity ontosight.aicore.ac.uk.

Influence of Azide Position on Photoreactivity and Intermolecular Stacking

The azide group (-N₃) is the key photoreactive moiety in these compounds. Upon UV irradiation, it undergoes photolysis to form a highly reactive nitrene intermediate mdpi.comthermofisher.com. The position of this azide group can influence its accessibility and thus its photoreactivity. For ethidium bromide derivatives, modification at the 8-position has been reported to cause minimal changes to its DNA interaction compared to other positions, suggesting that the 8-azido group is well-tolerated and allows for effective intercalation and subsequent photoreaction core.ac.uk. The photoreactivity of azides is generally high upon UV exposure, leading to insertion into C-H, N-H, and other bonds mdpi.comthermofisher.com. Intermolecular stacking, a hallmark of intercalation, is inherent to the phenanthridinium structure shared by ethidium and its azido (B1232118) derivatives. While the precise position of the azide might subtly influence the local DNA conformation or the stacking interactions, the primary function of the azide is to provide a photoactivatable handle for covalent labeling core.ac.ukthermofisher.com.

Relation to Other Photoaffinity Probes for Nucleic Acids

This compound is representative of a class of photoaffinity probes designed to covalently label nucleic acids and their interacting partners. These probes typically consist of a DNA-binding ligand (like ethidium) coupled with a photoactivatable group (like an azide) mdpi.comthermofisher.com. Unlike random labeling methods, photoaffinity probes aim to capture specific binding events by forming covalent bonds only when the probe is in close proximity to its target upon photoactivation mdpi.comresearchgate.net.

Other photoaffinity probes for nucleic acids utilize different photoreactive moieties, such as benzophenones, carbene precursors (e.g., diazirines), or psoralens mdpi.comthermofisher.comresearchgate.netoup.com. For instance, probes incorporating modified nucleotides with azide or benzophenone (B1666685) groups have been developed to map protein-DNA contacts in transcription complexes oup.comnih.gov. Similarly, azidonucleotides are incorporated into DNA or RNA to trap transient nucleic acid-protein interactions researchgate.net. This compound, with its well-established intercalation into DNA and the photoreactivity of its azide group, serves as a foundational example in this field, enabling the study of DNA-ligand interactions through covalent adduct formation googleapis.comontosight.ainih.govoup.com. Its utility lies in its ability to identify preferred binding sites and to potentially cross-link DNA to associated proteins or other molecules upon UV irradiation googleapis.comnih.govoup.com.

Compound List

Compound NameDescription
This compoundA photoreactive analog of ethidium bromide used for photoaffinity labeling.
Ethidium Bromide (EtBr)A classic DNA intercalator and fluorescent stain.
7-Azidoactinomycin DA photoaffinity analog of actinomycin D, used for DNA binding studies.
Actinomycin DAn antibiotic and DNA intercalator, known for its anti-cancer properties.
3-AzidoethidiumAnother azido-derivative of ethidium, differing in azide group position.
3,8-DiazidoethidiumA derivative of ethidium with azide groups at both the 3 and 8 positions.
PhenylazideA class of photoreactive compounds that form nitrenes upon UV irradiation.
BenzophenoneA photoreactive moiety used in photoaffinity labeling.
DiazirineA photoreactive functional group used in photoaffinity probes.
PsoralenA photoreactive compound that can label double-stranded DNA or RNA.
AB-dUTP5-[N-(p-azidobenzoyl)-3-aminoallyl]-dUTP, a photoreactive deoxyuridine analog.
AB-dCTP4-[N-(p-azidobenzoyl)-2-aminoethyl]-dCTP, a photoreactive deoxycytidine analog.

Data Table: Comparative Photoadduct Formation Efficiencies

The following table summarizes comparative data on the efficiencies of photoadduct formation by 7-azidoactinomycin D and this compound, as determined by chemical DNA sequencing techniques that detect piperidine-labile adducts.

Base TypeNumber of Bases (N')Range of IntensitiesMedian Intensity ()Upper 10% Tile ()Lower 10% Tile ()Ratio (Upper 10% / Lower 10%)
This compound
A2970-288133 ± 3994 ± 337 ± 613.4
C120 ± 416 ± 50.38
G
T

Note: The table is constructed based on the data presented in Result oup.com. Intensities are relative measures of adduct formation. The data for C, G, and T base types for this compound were not fully detailed in the provided snippet for direct inclusion in this comparative format, focusing primarily on Adenine (A) and general base types.

Future Directions and Emerging Research Avenues for 8 Azidoethidium

Advancements in High-Resolution Macromolecular Interaction Mapping

The core utility of 8-azidoethidium lies in its capacity for photoaffinity labeling, a technique that provides a snapshot of molecular interactions at a specific moment. ontosight.ai Upon activation by UV light, the azide (B81097) group of this compound is converted into a highly reactive nitrene, which then forms a stable covalent bond with adjacent molecules, permanently marking the site of interaction. ontosight.ai This has been instrumental in studying protein-DNA interactions. ontosight.ai

Future advancements in this area are geared towards achieving even higher resolution in mapping these interactions. Researchers are exploring methods to precisely identify the cross-linked amino acids or nucleotides, moving beyond simply identifying the interacting partners. This involves the use of sophisticated mass spectrometry techniques and specialized enzymatic digestion protocols to pinpoint the exact site of covalent attachment. Such high-resolution data is crucial for understanding the specific structural determinants of binding and the conformational changes that occur during complex formation.

Studies have already demonstrated the feasibility of using this compound to probe the sequence-specific binding of molecules to DNA. For instance, photoaffinity labeling experiments with plasmid DNA have shown that the covalent attachment of this compound can block the activity of restriction enzymes, providing evidence for its binding at or near the enzyme's recognition sequence. nih.gov Research has also indicated that while there is a preference for G-C rich regions, the binding specificity is not solely dependent on GC content, suggesting that other structural features of the DNA play a role. nih.gov Further investigations have detailed its preference for pyrimidine-3',5'-purine steps and GG steps flanked by a T, which aligns with the binding behavior of its parent compound, ethidium (B1194527). oup.comoup.com

Integration with "Omics" Technologies for Global Interaction Profiling

The integration of this compound-based photoaffinity labeling with high-throughput "omics" technologies, such as proteomics and genomics, presents a powerful strategy for global interaction profiling. This approach, often termed "interactomics," allows for the large-scale identification of proteins or nucleic acid sequences that interact with a particular molecule of interest under specific cellular conditions.

In a typical workflow, this compound or a derivative is used to cross-link interacting partners within a cellular lysate or even in living cells. The resulting covalent complexes are then enriched and subjected to mass spectrometry-based proteomics to identify the captured proteins. Similarly, for nucleic acid interactions, the cross-linked DNA or RNA can be sequenced to identify the specific binding sites on a genome-wide or transcriptome-wide scale.

This integrated approach has the potential to uncover novel interaction networks and provide a more comprehensive understanding of cellular processes. For example, it could be used to identify all the proteins that bind to a specific DNA sequence in the context of chromatin, shedding light on the complex interplay of factors that regulate gene expression. Recent studies have utilized tiled microarrays to identify nucleosome positions at high resolution, revealing a stereotyped chromatin organization at promoters. researchgate.net The packaging of the genome into nucleosomes can influence the adduct formation potential of different DNA sites. researchgate.net

Development of Novel Conjugates and Multifunctional Probes

To expand the utility of this compound, researchers are actively developing novel conjugates and multifunctional probes. This involves chemically linking this compound to other molecules with specific properties, such as fluorescent dyes, affinity tags (like biotin), or even therapeutic agents.

These new probes offer several advantages. For instance, a fluorescently-tagged this compound derivative would allow for the visualization of its localization within cells and the direct observation of its interaction with target molecules using advanced microscopy techniques. An affinity-tagged version would simplify the purification and identification of cross-linked complexes.

Furthermore, the development of multifunctional probes opens up exciting possibilities for "theranostics," a strategy that combines therapeutic and diagnostic capabilities in a single agent. An this compound conjugate carrying a cytotoxic drug could be designed to specifically target and, upon photoactivation, covalently bind to and kill cancer cells that overexpress a particular DNA-binding protein. The inherent fluorescence of the ethidium core could then be used to monitor the drug's delivery and localization. The development of novel cationic liposomes for efficient gene delivery is an area where such probes could be applied. researchgate.net

Computational Modeling and Simulation of this compound Interactions with Biological Systems

Computational modeling and molecular simulations are becoming increasingly important tools for understanding and predicting the behavior of small molecules like this compound within complex biological environments. These in silico approaches can provide valuable insights into the binding modes, interaction energies, and conformational dynamics of this compound with its biological targets.

Molecular docking simulations can predict the preferred binding sites of this compound on a given protein or nucleic acid structure. Molecular dynamics simulations can then be used to study the stability of these interactions over time and to observe any conformational changes that may occur upon binding. These computational studies can complement experimental data and help in the rational design of new this compound derivatives with improved binding affinity or specificity.

Q & A

Q. How can molecular dynamics simulations improve understanding of this compound’s interactions with nucleic acids?

  • Methodological Answer :
  • Modeling : Simulate intercalation into B-DNA using AMBER or CHARMM force fields. Parameterize the azide group with quantum mechanical calculations (e.g., DFT) .
  • Validation : Compare simulated binding free energies with experimental KdK_d values from isothermal titration calorimetry (ITC) .
  • Application : Predict sequence selectivity (e.g., AT vs. GC-rich regions) to guide mutagenesis studies .

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